Triethylene glycol bis(chloroformate) (CAS 17134-17-7) is a bifunctional, liquid-phase crosslinking agent and monomer characterized by its highly reactive chloroformate end-groups separated by a flexible, hydrophilic triethylene glycol (TEG) spacer. In industrial and advanced research settings, it is primarily procured as a precursor for synthesizing specialized polycarbonates, low-shrinkage dental resins, and advanced polymer-free drug delivery dimers. Its baseline value lies in providing a precise, pre-formed TEG linkage that imparts critical hydrophilicity and ductility to target molecules, bypassing the severe handling risks and stoichiometric challenges associated with using gaseous phosgene to link glycols [1].
Substituting triethylene glycol bis(chloroformate) with shorter-chain analogs or more hydrophobic aliphatic linkers (such as 1,6-hexanediol bischloroformate) fundamentally alters the physicochemical properties of the end product. In drug delivery and hydrogel applications, replacing the TEG spacer with a hydrophobic hexanediol chain drastically reduces the rate of surface hydrolysis, stalling the release kinetics of the active compound [1]. Furthermore, attempting to replace this specific monomer with conventional high-molecular-weight polycarbonates in resin formulations fails, as the high-MW alternatives cannot function as low-viscosity reactive diluents, leading to unworkable composite viscosities and increased polymerization shrinkage stress [2].
In the synthesis of polymer-free corticosteroid dimer implants, the choice of bis(chloroformate) linker directly dictates the in vivo degradation and drug release rate. Dexamethasone dimers synthesized using triethylene glycol bis(chloroformate) (Dex-TEG-Dex) undergo predictable surface erosion, maintaining sustained therapeutic release for >6 months in vivo. In contrast, substituting this with the more hydrophobic 1,6-hexanediol bischloroformate (Dex-Hex-Dex) results in severely retarded, sub-therapeutic release kinetics due to the lack of sufficient hydrophilicity required for surface hydrolysis [1].
| Evidence Dimension | Drug release duration and erosion kinetics |
| Target Compound Data | TEG bis(chloroformate) linker: Sustained, predictable therapeutic release (>6 months) |
| Comparator Or Baseline | 1,6-hexanediol bischloroformate linker: Slower, sub-therapeutic release |
| Quantified Difference | The TEG linker provides optimal hydrophilicity for continuous surface erosion, whereas the hexanediol linker stalls release. |
| Conditions | in vivo rabbit model / in vitro hydrolysis of pure dimer implants |
Procurement of the TEG-based linker is critical for drug delivery formulators aiming to achieve consistent, long-term release without relying on traditional PLGA polymer matrices.
Triethylene glycol bis(chloroformate) is utilized to synthesize specific low-molecular-weight polycarbonate dimethacrylates (PCDMA) by condensation with 2-hydroxyethylmethacrylate. This reaction yields a precise PCDMA with a molecular weight of 462. Unlike conventional polycarbonates which possess molecular weights between 30,000 and 200,000 and cannot be used as flowable diluents, the TEG-derived PCDMA (MW 462) functions as a highly ductile, low-viscosity reactive monomer. When blended with Bis-GMA, it significantly reduces polymerization shrinkage stress while maintaining the necessary handling characteristics for dental applications [1].
| Evidence Dimension | Molecular weight and resin processability |
| Target Compound Data | TEG bis(chloroformate)-derived PCDMA: MW 462, low viscosity, highly ductile |
| Comparator Or Baseline | Conventional polycarbonates: MW 30,000–200,000, solid/highly viscous |
| Quantified Difference | The TEG-derived monomer is approximately 2 orders of magnitude lower in molecular weight, enabling its use as a reactive diluent rather than a structural plastic. |
| Conditions | Condensation with HEMA; formulation in Bis-GMA dental composites |
Buyers formulating light-curable dental or optical resins must select this specific bis(chloroformate) to achieve the exact oligomer size required for low-shrinkage, flowable composites.
For the industrial and laboratory-scale synthesis of TEG-linked polycarbonates and dimers, triethylene glycol bis(chloroformate) serves as a stable, liquid-phase bis-electrophile. Compared to utilizing highly toxic gaseous phosgene with triethylene glycol—which requires specialized containment, extreme safety protocols, and complex stoichiometric control to prevent oligomerization—the pre-formed bis(chloroformate) allows for direct, controlled dropwise addition in standard reactors at 0 °C to room temperature. This yields high-purity carbonate linkages with simple byproduct (HCl/amine salt) removal [1].
| Evidence Dimension | Process safety and handling requirements |
| Target Compound Data | TEG bis(chloroformate): Stable liquid, standard fume hood/reactor handling |
| Comparator Or Baseline | Phosgene + TEG: Highly toxic gas, requires extreme containment (Schedule 3 chemical) |
| Quantified Difference | Eliminates the need for gaseous phosgene handling and drastically reduces the risk of uncontrolled polymerization during linker synthesis. |
| Conditions | Standard bench-to-pilot scale esterification/carbonate synthesis |
Procurement of the pre-formed bis(chloroformate) drastically lowers regulatory and safety barriers for facilities synthesizing PEGylated or TEG-linked specialty chemicals.
Where this compound is the right choice: Synthesizing symmetric or asymmetric prodrug dimers (e.g., corticosteroid dimers) that self-assemble into solid implants. The TEG linker ensures the correct hydrophilic balance for predictable surface erosion and long-term drug release without the need for a PLGA polymer matrix [1].
Where this compound is the right choice: Employing the compound as a precursor to synthesize low-molecular-weight polycarbonate dimethacrylates (PCDMA). These monomers act as ductile, reactive diluents in Bis-GMA formulations, reducing polymerization stress in light-cured dental composites and optical coatings [2].
Where this compound is the right choice: Serving as a highly reactive, liquid-phase bis-electrophile for crosslinking diols or diamines in materials science. It provides a flexible, hydrophilic triethylene glycol spacer without the severe handling risks and regulatory hurdles associated with gaseous phosgene [3].
Corrosive;Acute Toxic